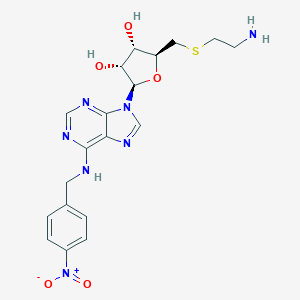
Saenta
概要
説明
Saenta: , also known as 5’-S-(2-aminoethyl)-N6-(4-nitrobenzyl)-5’-thioadenosine, is a compound with significant biochemical properties. It is recognized for its ability to bind to drug-sensitive mammalian cells and inhibit their growth. This compound has shown effectiveness against infectious diseases caused by bacteria or viruses and may be useful for treating drug-resistant strains .
科学的研究の応用
Saenta has a wide range of scientific research applications:
Chemistry: Used as a ligand in affinity chromatography for the purification of nucleoside transport proteins.
Biology: this compound is used to study the binding and inhibition of drug-sensitive mammalian cells.
作用機序
Target of Action
Saenta, also known as Sennosides, primarily targets the colonic wall . It has a high affinity for polypeptides associated with nucleoside transport . These polypeptides play a crucial role in the transport of nucleosides across the cell membrane, which is essential for various cellular functions, including DNA and RNA synthesis .
Mode of Action
This compound’s active components, Sennoside A and B, are metabolized by gut bacteria into an active metabolite called rheinanthrone . Rheinanthrone appears to increase cyclooxygenase 2 (COX2) expression in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) . This interaction results in changes in the colonic wall, inducing fluid secretion and colonic motility .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the cyclooxygenase pathway . The increase in COX2 expression leads to an increase in PGE2, a potent inflammatory mediator. This results in increased fluid secretion and colonic motility, thereby facilitating bowel movements .
Pharmacokinetics
The pharmacokinetics of this compound involves its metabolism by gut bacteria into rheinanthrone, which is the active metabolite . .
Result of Action
The primary result of this compound’s action is its laxative effect . By increasing fluid secretion and colonic motility, this compound helps alleviate constipation . On a molecular level, this involves the upregulation of COX2 expression and the subsequent increase in PGE2 .
Action Environment
The action of this compound is influenced by the gut environment, particularly the presence of gut bacteria that metabolize this compound into its active form
生化学分析
Biochemical Properties
The biochemical property of Saenta is its ability to bind to drug-sensitive mammalian cells and inhibit their growth . It interacts with a variety of enzymes, proteins, and other biomolecules, particularly those involved in drug sensitivity and resistance .
Cellular Effects
This compound has been shown to be effective against infectious diseases caused by bacteria or viruses and may be useful for treating drug-resistant strains . It influences cell function by binding to drug-sensitive cells and inhibiting their growth .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with drug-sensitive cells . This binding interaction inhibits the growth of these cells, thereby exerting its therapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions: Saenta can be synthesized from adenosine derivatives. One common method involves the reaction of adenosine with N-[(4-nitrophenyl)methyl]-5’-thio-5’-S-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-, 2’,3’-diacetate in the presence of ammonium hydroxide in methanol and water at 60°C for 6 hours in a sealed tube .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Saenta undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group in this compound to an amino group.
Substitution: this compound can undergo substitution reactions where the nitrobenzyl group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve nucleophilic reagents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties.
類似化合物との比較
Nitrobenzylthioinosine (NBMPR): A compound with similar binding properties to nucleoside transport proteins.
Acetyl-SAENTA: A derivative of Saenta with an acetyl group, showing higher potency in inhibiting nucleoside transport.
Uniqueness of this compound: this compound’s unique structure, with both aminoethyl and nitrobenzyl groups, allows it to bind effectively to nucleoside transport proteins and inhibit their function. This dual functionality makes it a valuable tool in biochemical research and potential therapeutic applications.
特性
IUPAC Name |
(2S,3S,4R,5R)-2-(2-aminoethylsulfanylmethyl)-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O5S/c20-5-6-32-8-13-15(27)16(28)19(31-13)25-10-24-14-17(22-9-23-18(14)25)21-7-11-1-3-12(4-2-11)26(29)30/h1-4,9-10,13,15-16,19,27-28H,5-8,20H2,(H,21,22,23)/t13-,15-,16-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFPVFZXWPVEBS-NVQRDWNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSCCN)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CSCCN)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926604 | |
| Record name | 9-[5-S-(2-Aminoethyl)-5-thiopentofuranosyl]-N-[(4-nitrophenyl)methyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130117-76-9 | |
| Record name | 5'-S-(2-Aminoethyl)-N(6)-(4-nitrobenzyl)-5'-thioadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130117769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-[5-S-(2-Aminoethyl)-5-thiopentofuranosyl]-N-[(4-nitrophenyl)methyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



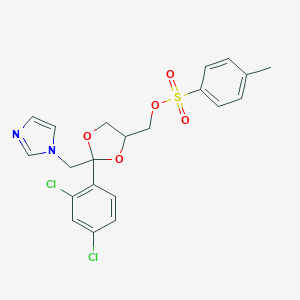
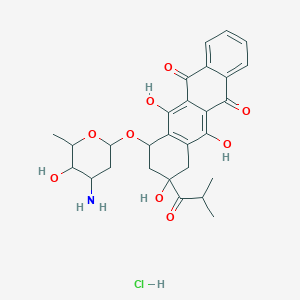
![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B17757.png)
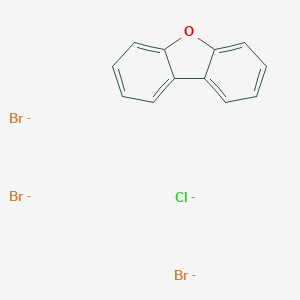
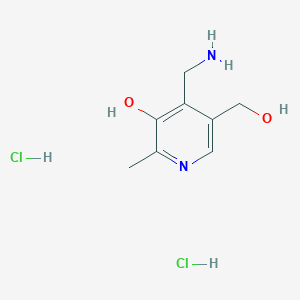
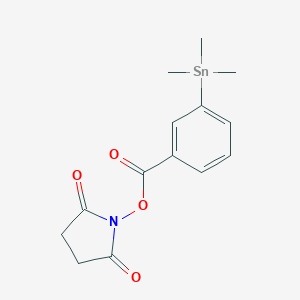
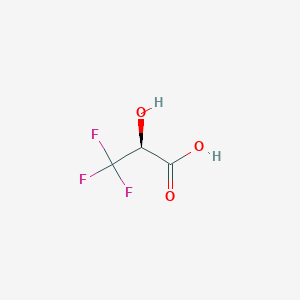
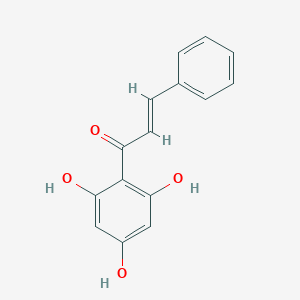

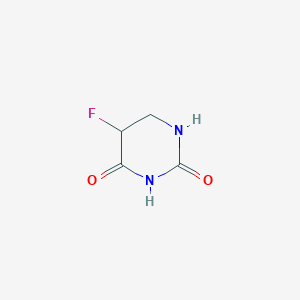
![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)
![Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol](/img/structure/B17785.png)
![6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione](/img/structure/B17788.png)
